Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate
Description
This spirocyclic compound belongs to a class of synthetic molecules designed for antitubercular activity. Its structure features a piperidine ring fused to a thieno[2,3-c]pyran system, with a tert-butyl carboxylate group at position 1, a chlorine substituent at position 2', and a ketone group at position 4' (Figure 1). The spiro architecture and functional groups are critical for its bioactivity, as demonstrated in studies targeting Mycobacterium tuberculosis (Mtb) .
Properties
Molecular Formula |
C16H20ClNO4S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
tert-butyl 2'-chloro-4'-oxospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO4S/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)13-10(8-12(17)23-13)11(19)9-21-16/h8H,4-7,9H2,1-3H3 |
InChI Key |
WWOBSAGUWADOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(S3)Cl)C(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H21BrClNO3S (for the bromo analog) |
| Molecular Weight | 422.76 g/mol (for the bromo analog) |
| CAS Number | 1622049-36-8 (for the bromo analog) |
Synthesis Conditions
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Intramolecular reaction conditions (e.g., catalyst, solvent) | Variable |
| Functionalization | Chlorination and esterification conditions (e.g., reagents, temperature) | Variable |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The chloro substituent can be replaced with other nucleophiles through substitution reactions, leading to the formation of a wide range of derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the areas of neuropharmacology and infectious diseases.
Industry: It is used in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2’-chloro-4’-oxo-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Trends and Structure-Activity Relationships (SAR)
Halogen Substituents: The 2'-chloro group in the target compound likely enhances target binding through hydrophobic interactions. Bromo analogs (e.g., CAS 1622049-36-8, ) show reduced potency due to steric bulk, while fluoro derivatives () improve metabolic stability .
Ketone vs. Ether/Oxime Groups :
- The 4'-oxo group in the target compound may participate in hydrogen bonding with Mtb enzymes like isocitrate lyase, critical for latent infection . Analogs lacking this group (e.g., CAS 1283095-48-6, ) show reduced activity, highlighting its importance .
Spiro Ring Modifications: Replacement of the thienopyran core with pyrazino-pyrrolopyrimidine () or benzooxazepine () systems alters target selectivity, often reducing antitubercular efficacy .
Tert-Butyl Carboxylate :
- This protecting group improves solubility and bioavailability compared to free amines (e.g., hydrochloride salts in ) but may limit blood-brain barrier penetration .
Biological Activity
Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound belongs to a class of spirocyclic derivatives that exhibit a variety of biological activities. The structural formula includes a piperidine ring fused with a thieno[2,3-c]pyran moiety, contributing to its unique pharmacological properties.
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives containing the thieno[2,3-c]pyran structure have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 6.3 µM against Mycobacterium tuberculosis .
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar spirocyclic compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo without significant side effects . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
3. Anti-inflammatory Effects
Compounds within this chemical class have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses, making them candidates for treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- ATPase Activity Modulation : Similar compounds have been shown to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), enhancing their efflux activity and potentially reducing drug resistance in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, although specific targets remain to be fully elucidated.
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening of over 100,000 compounds for antimicrobial activity against M. tuberculosis, several derivatives of spirocyclic compounds were identified with promising activity profiles. The lead compound exhibited an MIC of 6.3 µM and demonstrated low cytotoxicity in HepG2 cells .
Case Study 2: Anticancer Potential
A study investigating the anticancer effects of related spirocyclic compounds found that they inhibited tumor growth in mouse models. The compounds were administered at varying doses, showing significant reductions in tumor volume compared to controls .
Q & A
Basic: What are the common synthetic routes for preparing this spirocyclic compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Suzuki-Miyaura Coupling : For constructing carbon-carbon bonds in the spiro framework using boronic acids and palladium catalysts .
- Cyclocondensation : To form the thieno[2,3-c]pyran moiety under controlled pH and temperature .
- tert-Butyl Protection/Deprotection : The tert-butyl group is introduced via Boc (tert-butoxycarbonyl) protection to enhance stability during synthesis, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Reagents like cesium carbonate (Cs₂CO₃) and solvents (dioxane, acetonitrile) are critical for optimizing yields.
Advanced: How can reaction conditions be optimized to improve yields of spirocyclic compounds?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dioxane improves coupling reaction efficiency .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency .
- Temperature Control : Reactions are often heated to 100°C for 12–24 hours to drive spirocyclization .
- Purification Techniques : Prep-TLC or column chromatography with gradients (e.g., hexane/ethyl acetate) isolate high-purity products .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirms the spiro junction and substituent positions via distinct splitting patterns (e.g., δ 4.09–4.30 ppm for piperidine protons) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and chloro-substituent vibrations .
Advanced: How to resolve contradictions between computational and experimental reactivity data?
Answer:
- Empirical Validation : Perform kinetic studies (e.g., time-resolved NMR) to compare predicted vs. observed reaction pathways .
- Isotopic Labeling : Trace reaction mechanisms (e.g., ¹³C-labeled intermediates) to validate computational models .
- DFT Calculations : Adjust basis sets (e.g., B3LYP/6-31G*) to account for solvent effects and steric hindrance from the tert-butyl group .
Basic: What are potential biological applications in medicinal chemistry?
Answer:
- Kinase Inhibition : The spiro structure mimics ATP-binding sites, showing activity in biochemical assays (IC₅₀ < 1 µM for specific kinases) .
- Antimicrobial Activity : Preliminary studies indicate MIC values of 2–8 µg/mL against Gram-positive pathogens .
- Neuropharmacology : The piperidine moiety may modulate GPCRs (e.g., dopamine receptors) .
Advanced: How does the tert-butyl group influence pharmacokinetic properties?
Answer:
- Lipophilicity Enhancement : LogP increases by ~1.5 units, improving blood-brain barrier penetration .
- Metabolic Stability : The bulky tert-butyl group reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ > 6 hours in vitro) .
- Crystallinity : Improves solid-state stability, as shown in X-ray diffraction studies of analogs .
Advanced: What methodologies study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to proteins like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolves binding conformations in enzyme-inhibitor complexes (e.g., 3.2 Å resolution for spiro-piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
